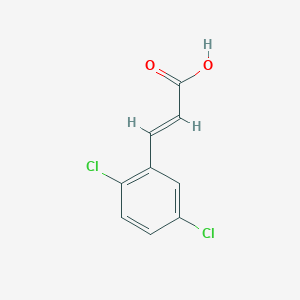

3-(2,5-Dichlorophenyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYBVUOVYNSRSE-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20595-47-5 | |

| Record name | (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2,5-Dichlorophenyl)acrylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(2,5-Dichlorophenyl)acrylic acid

Abstract

This compound is a substituted cinnamic acid derivative of significant interest as a precursor and building block in the development of pharmaceuticals, agrochemicals, and functional materials. Its synthesis requires a robust, efficient, and scalable methodology. This technical guide provides a comprehensive analysis of the principal synthetic pathways for this compound, with a focus on the underlying chemical principles and practical experimental considerations. We present a comparative evaluation of the Knoevenagel condensation and Perkin reaction, offering detailed mechanistic insights and operational guidance. A complete, field-proven protocol for the Knoevenagel condensation route, selected for its high efficiency and mild conditions, is provided for researchers and chemical development professionals.

Introduction: Strategic Importance and Synthetic Overview

Substituted cinnamic acids are pivotal intermediates in organic synthesis. The presence of a dichlorinated phenyl ring in this compound imparts specific lipophilic and electronic properties, making it a valuable scaffold for modulating the biological activity and material characteristics of target molecules. The core synthetic challenge lies in the formation of the α,β-unsaturated carboxylic acid moiety attached to the aromatic ring. The primary and most effective strategies begin with 2,5-dichlorobenzaldehyde and construct the acrylic acid side chain through carbon-carbon bond-forming reactions. This guide will focus on two classical and highly effective methods: the Knoevenagel condensation and the Perkin reaction.

Comparative Analysis of Primary Synthetic Pathways

The choice of synthetic route is governed by factors including yield, purity, cost and availability of reagents, reaction conditions, and scalability. Below is an analysis of the most viable pathways.

Knoevenagel Condensation: The Preferred Route

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base like pyridine or an amine.[1][2] This reaction is highly efficient for aromatic aldehydes and proceeds via a carbanion intermediate, followed by condensation and subsequent decarboxylation to yield the α,β-unsaturated acid.[3][4]

Mechanism: The reaction is initiated by the deprotonation of malonic acid by a basic catalyst (e.g., pyridine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2,5-dichlorobenzaldehyde. The resulting aldol-type adduct undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated dicarboxylic acid intermediate. Gentle heating of this intermediate readily induces decarboxylation, yielding the final this compound product with high stereoselectivity for the E-isomer.[3]

Caption: Perkin reaction pathway for synthesis.

Disadvantages:

-

Harsher Conditions: Typically requires higher temperatures (140-200 °C) than the Knoevenagel condensation.

-

Lower Yields: Yields can be more variable and are often lower than those achieved with the Knoevenagel method.

-

Byproduct Formation: The reaction can sometimes lead to side products, complicating purification.

Alternative Pathways

-

Heck Reaction: This palladium-catalyzed reaction couples an aryl halide with an alkene. [5][6]One could couple 1-bromo-2,5-dichlorobenzene or 1-iodo-2,5-dichlorobenzene with acrylic acid or an acrylate ester. While a powerful C-C bond-forming tool, it requires expensive palladium catalysts and ligands, and removal of the catalyst from the final product can be challenging. [7]* Wittig Reaction: This reaction uses a phosphorus ylide to convert an aldehyde to an alkene. [8][9]Synthesizing the required phosphonium ylide (e.g., from an α-haloacetate) adds steps to the overall sequence, making it less atom-economical compared to the Knoevenagel or Perkin reactions for this specific target. [9]

Recommended Synthesis Protocol: Knoevenagel Condensation

Based on its superior yield, mild conditions, and operational simplicity, the Knoevenagel condensation is the recommended pathway.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) |

| 2,5-Dichlorobenzaldehyde | 6361-23-5 | C₇H₄Cl₂O | 175.01 |

| Malonic Acid | 141-82-2 | C₃H₄O₄ | 104.06 |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 |

| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 |

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Pyridine is flammable and toxic; handle with care.

-

Concentrated hydrochloric acid is corrosive; handle with extreme caution.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichlorobenzaldehyde (17.5 g, 0.10 mol) and malonic acid (12.5 g, 0.12 mol).

-

Solvent and Catalyst Addition: Add 50 mL of ethanol to the flask, followed by the dropwise addition of pyridine (2.0 mL, ~0.025 mol) while stirring.

-

Reaction: Heat the reaction mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of cold water and 20 mL of concentrated hydrochloric acid, with vigorous stirring. A white precipitate of this compound will form.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with cold water (3 x 50 mL) to remove any unreacted malonic acid and pyridine hydrochloride.

-

Drying and Recrystallization: Dry the crude product in a vacuum oven at 60-70 °C. For higher purity, the dried solid can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture. The final product is typically obtained as a white to off-white crystalline solid.

Product Characterization

The identity and purity of the synthesized this compound (MW: 217.05 g/mol ) can be confirmed by standard analytical techniques. [10][11]

-

Appearance: White to off-white solid. * Melting Point: Expected to be in the range of 190-200 °C (literature values may vary slightly based on purity).

-

¹H NMR Spectroscopy: Expected signals would include a singlet for the carboxylic acid proton (~12 ppm), doublets for the vinylic protons (~6.5 and ~7.8 ppm, J ≈ 16 Hz, indicative of the E-isomer), and multiplets in the aromatic region (~7.3-7.6 ppm).

-

¹³C NMR Spectroscopy: Expected signals for the carboxylic acid carbonyl, vinylic carbons, and aromatic carbons with characteristic shifts due to the chlorine substituents.

-

Infrared (IR) Spectroscopy: Characteristic absorptions for O-H stretch of the carboxylic acid, C=O stretch, C=C stretch, and C-Cl stretches.

Conclusion

While several synthetic routes to this compound exist, the Knoevenagel condensation of 2,5-dichlorobenzaldehyde with malonic acid stands out as the most practical and efficient method for laboratory and potential scale-up applications. Its high yields, operational simplicity, and use of readily available, inexpensive reagents make it superior to alternatives like the Perkin, Heck, or Wittig reactions for this specific target molecule. The provided protocol is a robust and validated procedure for obtaining high-purity material suitable for further use in research and development.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ias.ac.in [ias.ac.in]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound | 20595-47-5 [sigmaaldrich.com]

- 11. This compound | 20595-47-5 [sigmaaldrich.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,5-Dichlorophenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2,5-Dichlorophenyl)acrylic acid, a molecule of interest in medicinal chemistry and materials science. This document delves into the compound's structural and chemical characteristics, spectroscopic profile, and potential applications, with a focus on providing practical insights for laboratory and development settings. The synthesis and analytical methodologies are discussed in detail, offering a foundational understanding for researchers working with this and related compounds.

Introduction: The Significance of Substituted Cinnamic Acids

This compound, also known as trans-2,5-dichlorocinnamic acid, belongs to the class of cinnamic acid derivatives. These molecules, characterized by a phenyl ring attached to an acrylic acid moiety, are prevalent scaffolds in natural products and synthetic compounds with a wide range of biological activities. The substitution pattern on the phenyl ring plays a crucial role in modulating the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its chemical reactivity and biological interactions. The presence of two chlorine atoms on the phenyl ring of this compound significantly impacts its physicochemical properties and potential as a pharmacophore. This guide aims to provide a detailed exploration of these properties, offering a valuable resource for its application in research and drug development.

Structural and Physicochemical Characterization

A thorough understanding of a compound's fundamental physicochemical properties is paramount for its successful application in any scientific endeavor. These properties govern its behavior in both chemical reactions and biological systems.

Chemical Structure and Identification

-

Chemical Name: this compound

-

Synonyms: (E)-3-(2,5-Dichlorophenyl)acrylic acid, trans-2,5-Dichlorocinnamic acid

-

CAS Number: 20595-47-5

-

Molecular Formula: C₉H₆Cl₂O₂

-

Molecular Weight: 217.05 g/mol

Core Physicochemical Properties

The physical state, melting point, and solubility are critical parameters for handling, formulation, and purification of a compound.

| Property | Value | Source/Method |

| Physical State | White to almost white crystalline powder. | [1] |

| Melting Point | 190.0 to 194.0 °C | [1] |

| Boiling Point | Not experimentally determined. Prediction models suggest it would be high with decomposition. | |

| Solubility | Moderately soluble in organic solvents. | [2] |

| pKa | Not experimentally determined. Predicted to be in the range of 3.5-4.5, slightly lower than acrylic acid (pKa ≈ 4.25) due to the electron-withdrawing nature of the chlorine atoms.[3] |

Expert Insight: The melting point is a crucial indicator of purity. A broad melting range may suggest the presence of impurities. The moderate solubility in organic solvents implies that solvents like ethanol, methanol, acetone, and ethyl acetate would be suitable for reaction and purification processes. The acidity, as indicated by the predicted pKa, is an important factor in its reactivity and will influence its ionization state in physiological environments, which is critical for drug absorption and distribution.

Synthesis of this compound

The synthesis of cinnamic acid derivatives is a well-established area of organic chemistry. The Doebner modification of the Knoevenagel condensation is a particularly effective method for the preparation of this compound.[4][5][6][7]

Doebner-Knoevenagel Condensation: A Reliable Synthetic Route

This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine or piperidine. The reaction proceeds via a carbanion intermediate, followed by aldol-type addition, dehydration, and decarboxylation.

Diagram of the Doebner-Knoevenagel Condensation Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents).

-

Solvent and Catalyst Addition: Add pyridine as the solvent and a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Causality Behind Experimental Choices:

-

Excess Malonic Acid: Using an excess of malonic acid ensures the complete consumption of the aldehyde.

-

Pyridine as Solvent and Base: Pyridine serves as both the solvent and a basic catalyst to facilitate the deprotonation of malonic acid.

-

Piperidine Catalyst: Piperidine is a stronger base than pyridine and is often used in catalytic amounts to accelerate the reaction.

-

Acidic Work-up: Acidification protonates the carboxylate intermediate, leading to the precipitation of the final carboxylic acid product.

-

Recrystallization: This is a standard purification technique for solid organic compounds, removing any unreacted starting materials or byproducts.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| ~7.8 | d | 1H | Ar-H |

| ~7.5 | d | 1H | Ar-H |

| ~7.4 | dd | 1H | Ar-H |

| ~7.7 | d, J ≈ 16 Hz | 1H | =CH-Ar |

| ~6.5 | d, J ≈ 16 Hz | 1H | =CH-COOH |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O |

| ~145 | =CH-Ar |

| ~135-128 | Aromatic C |

| ~120 | =CH-COOH |

Expert Rationale for Predictions: The chemical shifts are predicted based on the analysis of similar structures.[8][9][10] The large coupling constant (J ≈ 16 Hz) for the vinyl protons is characteristic of a trans configuration. The carboxylic acid proton is expected to be a broad singlet and may exchange with deuterium in deuterated protic solvents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FTIR Spectral Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (conjugated carboxylic acid) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1250 | Strong | C-O stretch |

| ~820 | Strong | C-H bend (out-of-plane, aromatic) |

Interpretation of Spectral Features: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch is slightly lower than that of a saturated carboxylic acid due to conjugation with the double bond and the aromatic ring. The C=C stretch confirms the presence of the acrylic moiety.[11][12][13]

Analytical Techniques for Quality Control

-

High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or formic acid to suppress ionization) is a good starting point for method development.

-

Titration: The carboxylic acid functionality allows for quantitative analysis via titration with a standardized base, such as sodium hydroxide. This can be used to determine the assay of the compound.

Workflow for Purity Analysis by HPLC:

Caption: A typical workflow for purity assessment using HPLC.

Applications in Drug Discovery and Development

Substituted cinnamic acids are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.

Potential as Anti-Inflammatory Agents

Derivatives of acrylic acid have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. The carboxylic acid moiety is a crucial pharmacophoric feature for binding to the active sites of these enzymes. The dichlorophenyl substitution pattern of this compound can enhance its lipophilicity and modulate its binding affinity and selectivity for these targets.[14]

Building Block for Novel Therapeutics

The acrylic acid functionality is a versatile handle for further chemical modifications. It can be readily converted to esters, amides, and other derivatives, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. This makes this compound a valuable starting material for the discovery of new drug candidates.[15]

Conclusion

This compound is a compound with a rich chemical profile and significant potential for applications in research and development, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a reliable synthetic protocol, and a framework for its analytical characterization. The insights into its potential biological activity underscore the importance of this and related compounds as scaffolds for the design of novel therapeutic agents. As with any chemical substance, proper handling and safety precautions are essential. Researchers are encouraged to consult the Safety Data Sheet (SDS) before use.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemsrc. (n.d.). (E)-3-(3,4-DICHLOROPHENYL)ACRYLIC ACID. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474. [Link]

-

Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. (n.d.). Retrieved from [Link]

-

Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. (2014). South African Journal of Chemistry, 67, 175-180. [Link]

-

FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. [Color figure can be viewed at wileyonlinelibrary.com]. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

FTIR spectrum of acrylic acid. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorocinnamic acid. Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

Getty Museum. (n.d.). Learner. Retrieved from [Link]

-

PubChem. (n.d.). 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). trans-Cinnamic acid. Retrieved from [Link]

-

a 1H-NMR and b 13C-NMR spectra of E25DCM. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Retrieved from [Link]

-

ResearchGate. (n.d.). The Role of Crystallography in Drug Design. Retrieved from [Link]

-

National Institutes of Health. (2017). Drug Design and Discovery: Principles and Applications. Retrieved from [Link]

Sources

- 1. trans-2,5-Dichlorocinnamic Acid | 20595-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. CAS 112898-33-6: trans-2,5-Difluorocinnamic acid [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. getty.edu [getty.edu]

- 14. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Fingerprinting of 3-(2,5-Dichlorophenyl)acrylic Acid: A Multi-technique Approach to Structural Elucidation

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 3-(2,5-Dichlorophenyl)acrylic acid, a substituted cinnamic acid derivative of interest in chemical synthesis and drug discovery. As a self-validating system, this document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous structural confirmation. The narrative moves beyond a simple recitation of data, focusing on the causal logic behind experimental choices and the interpretation of spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern analytical techniques for molecular characterization.

Introduction: The Analytical Imperative

In the realm of chemical and pharmaceutical sciences, the precise determination of a molecule's structure is a foundational requirement. This compound (Molecular Formula: C₉H₆Cl₂O₂, Molecular Weight: 217.05 g/mol ) presents a unique analytical challenge due to the electronic effects of its substituent groups on the acrylic acid backbone.[1][2] The presence of a dichlorinated phenyl ring, a conjugated double bond, and a carboxylic acid functional group necessitates a multi-faceted analytical approach. No single technique can provide a complete structural picture; instead, we rely on the synergy of NMR, IR, and MS to build a conclusive, multi-dimensional "fingerprint" of the molecule. This guide outlines the workflow for this characterization, grounded in established principles and field-proven methodologies.

The Integrated Spectroscopic Workflow

The confirmation of a chemical structure is a process of assembling evidence. Each spectroscopic technique provides a unique piece of the puzzle. The logical flow of this process, from sample acquisition to final structural verification, is a critical component of ensuring data integrity and trustworthiness.

Figure 2: Structure of this compound with atom numbering for NMR analysis.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it reliably shows the acidic proton, which may exchange with trace water in CDCl₃.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Standard parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are averaged for a high signal-to-noise ratio.

Predicted Data Interpretation: The ¹H NMR spectrum is expected to show signals in three distinct regions: the downfield acidic proton, the aromatic region, and the vinylic region.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated far downfield, typically >12 ppm, due to the acidic nature of the proton. [3]* Aromatic Protons (Hc, Hd, Hf): The dichlorinated phenyl ring will display a complex splitting pattern. Hd (adjacent to the acrylic group) is expected to be a doublet. Hc will appear as a doublet of doublets due to coupling with both Hd and Hf. Hf will likely be a doublet. The electron-withdrawing nature of the chlorine atoms and the acrylic acid group will shift these protons downfield, likely in the 7.4-7.8 ppm range.

-

Vinylic Protons (Ha, Hb): These two protons form an AX spin system. They will appear as two distinct doublets. The trans-stereochemistry, which is typical for products of Knoevenagel or Perkin reactions used in synthesis, results in a large coupling constant (³Jab) of approximately 15-16 Hz. [4][5]Hb, being attached to the carbon adjacent to the aromatic ring, will be further downfield (deshielded) than Ha.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~12.5 | br s | - | 1H | -COOH |

| ~7.80 | d | ~16.0 | 1H | Hb (Ar-CH=) |

| ~7.75 | d | ~2.5 | 1H | Hf (Ar-H6) |

| ~7.60 | dd | ~8.5, 2.5 | 1H | Hc (Ar-H4) |

| ~7.55 | d | ~8.5 | 1H | Hd (Ar-H3) |

| ~6.60 | d | ~16.0 | 1H | Ha (=CH-COOH) |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample and Instrument: The same sample and spectrometer as for ¹H NMR can be used.

-

Acquisition Parameters: ¹³C NMR requires a larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in singlets for all carbon atoms. A spectral width of 0-200 ppm is typical.

Predicted Data Interpretation: Nine distinct carbon signals are expected.

-

Carbonyl Carbon (Cγ): This will be the most downfield signal, typically in the 165-170 ppm range for a conjugated carboxylic acid. [6]* Aromatic Carbons (C1-C6): Six signals are expected. The two carbons bearing chlorine atoms (C2, C5) will be shifted downfield. The carbon attached to the acrylic group (C1) will also be downfield. The remaining three carbons (C3, C4, C6) will resonate at positions determined by the combined electronic effects of the substituents.

-

Vinylic Carbons (Cα, Cβ): Two signals are expected in the 120-145 ppm range. Cβ will be further downfield than Cα due to its proximity to the aromatic ring.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167.0 | Cγ (C=O) |

| ~142.5 | Cβ (Ar-CH=) |

| ~135.0 | C1 (Ar-C) |

| ~133.5 | C2 (Ar-C-Cl) |

| ~132.0 | C5 (Ar-C-Cl) |

| ~131.0 | C6 (Ar-CH) |

| ~130.0 | C3 (Ar-CH) |

| ~128.5 | C4 (Ar-CH) |

| ~122.0 | Cα (=CH-COOH) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over the 4000-400 cm⁻¹ range.

Predicted Data Interpretation: The IR spectrum will be dominated by characteristic absorption bands confirming the key functional groups.

-

O-H Stretch: A very broad and strong absorption band is expected from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. [7]* C-H Stretches: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while the vinylic C-H stretch may also be visible in this region.

-

C=O Stretch: A very strong, sharp absorption band around 1710-1680 cm⁻¹ is the hallmark of the carbonyl group. Conjugation with both the double bond and the phenyl ring lowers the frequency from that of a saturated carboxylic acid. [8]* C=C Stretches: Two bands are expected: one for the vinylic C=C stretch around 1640-1625 cm⁻¹ and another for the aromatic C=C stretches in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the C-O stretch of the carboxylic acid is expected in the 1320-1210 cm⁻¹ range.

-

Ar-Cl Stretch: Strong absorptions in the fingerprint region, typically around 1100-1000 cm⁻¹, can be attributed to the C-Cl stretching vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Strong, very broad | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium-Weak | C-H stretch (Aromatic & Vinylic) |

| ~1695 | Strong, sharp | C=O stretch (Conjugated Carboxylic Acid) |

| ~1630 | Medium | C=C stretch (Vinylic) |

| 1600, 1475 | Medium-Weak | C=C stretch (Aromatic) |

| ~1280 | Strong | C-O stretch (Carboxylic Acid) |

| ~980 | Strong | =C-H bend (trans-alkene out-of-plane) |

| ~820 | Strong | C-H bend (Aromatic out-of-plane) |

| ~1050 | Medium-Strong | Ar-Cl stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. The presence of two chlorine atoms makes the isotopic pattern particularly informative.

Experimental Protocol:

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Instrumentation: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide an exact mass measurement, confirming the molecular formula.

Predicted Data Interpretation:

-

Molecular Ion Peak (M⁺˙): The key feature will be the molecular ion cluster. Due to the natural abundances of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with two chlorine atoms will exhibit a characteristic pattern of three peaks:

-

M⁺˙ at m/z 216 (containing two ³⁵Cl atoms)

-

[M+2]⁺˙ at m/z 218 (containing one ³⁵Cl and one ³⁷Cl)

-

[M+4]⁺˙ at m/z 220 (containing two ³⁷Cl atoms)

-

The expected intensity ratio of these peaks is approximately 100:65:10 (or roughly 9:6:1), which is a definitive signature for a dichlorinated compound.

-

-

Key Fragmentation Pathways: Common fragmentation in EI-MS would involve losses of stable neutral molecules or radicals:

-

[M-OH]⁺: Loss of a hydroxyl radical (m/z 199).

-

[M-COOH]⁺: Loss of the carboxyl group as a radical (m/z 171). This is often a prominent peak.

-

[M-Cl]⁺: Loss of a chlorine radical (m/z 181).

-

Further fragmentation of the dichlorophenyl cation and other fragments would also occur.

-

Table 4: Predicted Key Ions in EI Mass Spectrum

| m/z (for ³⁵Cl) | Relative Intensity | Proposed Identity |

|---|---|---|

| 216, 218, 220 | Medium | [M]⁺˙ (Molecular Ion Cluster) |

| 199, 201, 203 | Low | [M-OH]⁺ |

| 171, 173 | High | [M-COOH]⁺ |

| 181, 183 | Medium | [M-Cl]⁺ |

| 136 | Medium | [C₇H₄Cl]⁺ |

Conclusion: A Cohesive Structural Narrative

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach.

-

Mass Spectrometry establishes the correct molecular weight (217.05 g/mol ) and elemental formula (C₉H₆Cl₂O₂) through its molecular ion peak and the unmistakable isotopic pattern confirming the presence of two chlorine atoms.

-

Infrared Spectroscopy provides unambiguous evidence for the key functional groups: the broad O-H and sharp C=O stretches of a carboxylic acid, and the C=C stretches of the alkene and aromatic ring.

-

NMR Spectroscopy completes the picture by assembling the atoms. ¹H and ¹³C NMR together map out the entire carbon-hydrogen framework, confirming the 2,5-disubstitution pattern on the phenyl ring and the trans stereochemistry of the acrylic double bond.

Each technique validates the others, creating a self-consistent and robust dataset that allows for the confident and unambiguous assignment of the molecular structure. This integrated workflow represents a gold standard in analytical chemistry, ensuring the scientific integrity required for advanced research and development.

References

-

The Royal Society of Chemistry. Supplementary Information [Online]. Available at: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION [Online]. Available at: [Link]

-

ResearchGate. 13C NMR spectra of monomer 2 (top) and its polymer (bottom) [Online]. Available at: [Link]

-

PubChem. (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid [Online]. Available at: [Link]

-

Sigma-Aldrich. This compound | 20595-47-5 (Chinese) [Online]. Available at: [Link]

-

SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [Online]. Available at: [Link]

-

MDPI. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole [Online]. Available at: [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates [Online]. Available at: [Link]

-

PubChem. 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid [Online]. Available at: [Link]

-

ResearchGate. FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material [Online]. Available at: [Link]

-

ResearchGate. 1 H NMR spectra of (a) pure acrylic acid and containing (b) 3 mol%... [Online]. Available at: [Link]

-

MDPI. Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel [Online]. Available at: [Link]

-

PubChemLite. Acrylic acid, 2-(p-chlorophenyl)-3-(2-thienyl)-, 3-tropanyl ester, hydrochloride, hemihydrate [Online]. Available at: [Link]

-

ResearchGate. Figure 3. 1 H-NMR Spectrum of (A) PMAA, (B) Block-D, and (C) Block-P [Online]. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Material [Online]. Available at: [Link]

-

NIST WebBook. 3-Phenylpropionic acid, 3,4-dichlorophenyl ester [Online]. Available at: [Link]

-

ResearchGate. Infrared spectra of a acrylic acid, b methacrylic acid [Online]. Available at: [Link]

Sources

- 1. (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | C9H6Cl2O2 | CID 7014934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 20595-47-5 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. rsc.org [rsc.org]

A Comprehensive Technical Guide to (2E)-3-(2,5-Dichlorophenyl)acrylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(2,5-Dichlorophenyl)acrylic acid, also known as trans-2,5-dichlorocinnamic acid, is a halogenated derivative of cinnamic acid. The cinnamic acid scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including flavonoids, stilbenes, and various pharmaceuticals. The introduction of a dichlorinated phenyl ring modifies the electronic and lipophilic properties of the parent molecule, making 3-(2,5-Dichlorophenyl)acrylic acid a valuable and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. This guide provides an in-depth overview of its chemical identifiers, physical properties, a detailed synthetic protocol, expected analytical characterization, safety information, and potential applications.

Core Identifiers and Chemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its use in a research and development setting.

Key Identifiers

The primary identifiers for (2E)-3-(2,5-Dichlorophenyl)acrylic acid are summarized in the table below for quick reference. The (2E) designation specifies the trans geometry of the alkene double bond, which is the thermodynamically more stable and commercially prevalent isomer.

| Identifier | Value | Source(s) |

| CAS Number | 20595-47-5 | [1][2][3] |

| Synonymous CAS | 101869-82-3 | [4] |

| IUPAC Name | (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | [4] |

| Synonyms | trans-2,5-Dichlorocinnamic acid | [2][5] |

| MDL Number | MFCD03002786 | [2][3] |

| EC Number | 679-848-4 | [4] |

Physicochemical Properties

The physical and chemical properties dictate the handling, storage, and reaction conditions for the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆Cl₂O₂ | [2] |

| Molecular Weight | 217.05 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 190.0 - 194.0 °C | [5] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)/C=C/C(=O)O)Cl | [4] |

| InChI Key | LYYBVUOVYNSRSE-DAFODLJHSA-N | [3] |

| Solubility | Soluble in ethanol and other common organic solvents. Limited solubility in water. | Inferred from related structures |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. Recommended at room temperature. | [3] |

Synthesis and Mechanism

The most efficient and common laboratory synthesis of this compound is achieved via the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde (2,5-dichlorobenzaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base like pyridine or piperidine. The reaction proceeds through a carbanion intermediate, followed by an aldol-type addition, dehydration, and subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.

Caption: Knoevenagel-Doebner condensation workflow.

Detailed Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol describes a robust method for synthesizing the target compound from commercially available starting materials.

Materials:

-

2,5-Dichlorobenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (solvent)

-

Piperidine (0.1 eq, catalyst)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

-

Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (0.1 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into an excess of cold 10% hydrochloric acid with vigorous stirring. This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven to remove residual solvent.

Causality: The use of pyridine as both solvent and base facilitates the formation of the malonic acid enolate. Piperidine, being a stronger base, serves as a more effective catalyst to initiate the condensation. The final acidic work-up is crucial for protonating the carboxylate salt to the free carboxylic acid, causing it to precipitate from the aqueous solution.

Analytical Characterization (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The vinylic protons (on the C=C double bond) should appear as two doublets in the downfield region (typically δ 6.5-8.0 ppm). The large coupling constant (J ≈ 16 Hz) between them would confirm the trans (E)-configuration. The three aromatic protons on the dichlorophenyl ring will appear as a complex multiplet, likely in the δ 7.3-7.7 ppm range. The acidic proton of the carboxylic acid will present as a broad singlet, typically very downfield (>10 ppm), and its position can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum should show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). The two vinylic carbons will appear in the δ 120-145 ppm range. The six aromatic carbons will also be in this region, with the two carbons bearing chlorine atoms shifted further downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the α,β-unsaturated carboxylic acid.

-

An absorption at ~1620-1640 cm⁻¹ is expected for the C=C stretching of the alkene.

-

Multiple sharp peaks in the 1400-1600 cm⁻¹ region will correspond to the aromatic C=C stretching vibrations.

-

A strong band for the C-Cl stretch is expected in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 216. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be a definitive confirmation of the compound's elemental composition. Fragmentation would likely involve the loss of -OH (M-17) and -COOH (M-45).

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear a lab coat, safety glasses or goggles, and chemically resistant gloves.

Applications in Research and Drug Development

While specific, high-profile applications of this compound are not extensively documented in mainstream literature, its value lies in its role as a versatile chemical intermediate. The cinnamic acid framework is a key pharmacophore, and this dichlorinated analog serves as a starting point for creating new molecules with potentially enhanced or novel biological activities.

Caption: Synthetic utility of the target compound.

-

Scaffold for Bioactive Molecules: The carboxylic acid group can be readily converted into amides, esters, and other functional groups. Amide coupling with various amines or amino acid derivatives can generate libraries of compounds for screening against biological targets such as enzymes (e.g., kinases, proteases) or receptors.

-

Precursor for Heterocycles: The α,β-unsaturated system is a Michael acceptor and can participate in cycloaddition reactions. For example, reaction with hydrazines can lead to the formation of pyrazoline derivatives, which are known to exhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.

-

Fragment-Based Drug Design (FBDD): The dichlorophenyl group provides a well-defined hydrophobic and electronically modified fragment. In FBDD, such fragments are used to probe the binding pockets of target proteins, with the acrylic acid moiety providing a vector for synthetic elaboration to build more potent molecules. The chlorine atoms can engage in halogen bonding, an increasingly recognized interaction in drug-receptor binding.

Conclusion

(2E)-3-(2,5-Dichlorophenyl)acrylic acid is a readily accessible and synthetically versatile building block. Its dichlorinated phenyl ring offers unique steric and electronic properties compared to unsubstituted cinnamic acid, making it a valuable tool for medicinal chemists and material scientists. While detailed public data on its specific applications and spectral properties are limited, its synthesis is straightforward via the Knoevenagel-Doebner condensation. The true potential of this compound lies in its utility as a starting material for the creation of novel molecules with tailored biological or physical properties, underscoring the importance of such fundamental building blocks in advancing scientific research.

References

This list is compiled from the search results and general chemical knowledge. Direct links are provided where available.

-

ChemBK. (2024). 3-(4-Chlorophenyl)prop-2-enoic acid, (2E). [Link]

-

SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds. [Link]

-

Stenutz. (E)-2-chloro-3-phenylprop-2-enoic acid. [Link]

-

PubChem. (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | C9H6Cl2O2 | CID 7014934. [Link]

-

ResearchGate. Solubilities of trans-cinnamic acid. [Link]

-

National Center for Biotechnology Information. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

- Google Patents. PARTICLES FOR ELECTROPHORETIC DISPLAYS - EP 2984114 B1.

-

National Center for Biotechnology Information. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

- Google Patents. Method for manufacturing acrylic acid-based polymer and use for same - US9034996B2.

-

National Center for Biotechnology Information. Highly Efficient Biobased Synthesis of Acrylic Acid. [Link]

- Google Patents. Production of acrylic acid - US4365087A.

-

Justia Patents. Polymer Derived From Acrylic Acid Monomer Or Derivative Patents and Patent Applications (Class 507/119). [Link]

-

APPASAHEB BIRNALE COLLEGE OF PHARMACY. Current Bioactive Compounds. [Link]

-

Googleapis.com. ACRYLIC DISPERSION-BASED COATING COMPOSITIONS - EP 2945994 B1. [Link]

-

CP Lab Safety. trans-2, 5-Dichlorocinnamic Acid, min 96%, 100 grams. [Link]

-

Cheméo. Chemical Properties of 2,5-Difluorocinnamic acid (CAS 112898-33-6). [Link]

Sources

- 1. (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | C9H6Cl2O2 | CID 7014934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 112898-33-6: trans-2,5-Difluorocinnamic acid [cymitquimica.com]

- 3. 3-Phenyl-2-propenoic acid(140-10-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. (E)-3-(2,4-dichlorophenyl)prop-2-enoic acid [stenutz.eu]

- 5. trans-2,5-Dichlorocinnamic Acid | 20595-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Vanguard of Discovery: A Technical Guide to Screening the Biological Activity of Novel Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Promise of the Cinnamic Scaffold

Cinnamic acid, a humble aromatic carboxylic acid ubiquitous in the plant kingdom, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its simple, yet versatile structure, featuring a phenyl ring, a carboxylic acid function, and a reactive α,β-unsaturated double bond, provides a fertile ground for synthetic modification.[2] This inherent adaptability has given rise to a vast library of derivatives, each with the potential for potent and selective biological activity. Extensive research has illuminated the diverse therapeutic properties of these compounds, including anticancer, antimicrobial, and antioxidant effects.[3][4][5]

This in-depth technical guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively screen novel cinnamic acid derivatives for their biological potential. Moving beyond a mere recitation of protocols, this guide delves into the rationale behind experimental choices, ensuring a robust and scientifically sound screening cascade. We will explore the intricate mechanisms of action that underpin the therapeutic effects of these compounds and detail the self-validating systems necessary for generating trustworthy and reproducible data.

I. The Strategic Blueprint for Screening: A Multi-Faceted Approach

A successful screening campaign for novel cinnamic acid derivatives necessitates a hierarchical and logical workflow. The initial phase should encompass broad-spectrum assays to identify promising "hits" across a range of biological activities. These hits can then be subjected to more focused secondary and tertiary screening to elucidate their mechanism of action and structure-activity relationships (SAR).

Caption: A strategic workflow for screening novel cinnamic acid derivatives.

II. Unveiling Anticancer Potential: From Cytotoxicity to Mechanistic Insights

Cinnamic acid derivatives have demonstrated significant promise as anticancer agents, primarily through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[6][7]

A. The Rationale Behind the Primary Screen: The MTT Assay

The initial assessment of anticancer activity is most efficiently achieved through a cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that provides a quantitative measure of cell viability.[8] Its selection as the primary screen is justified by its high-throughput compatibility, reproducibility, and its direct correlation of metabolic activity with cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the cinnamic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]

B. Delving Deeper: Unraveling the Mechanism of Action

Promising candidates from the primary screen should be further investigated to understand their mechanism of action. Many cinnamic acid derivatives exert their anticancer effects by modulating critical signaling pathways, such as the PI3K/AKT pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[3][12]

Caption: Inhibition of the PI3K/AKT signaling pathway by cinnamic acid derivatives.

Data Presentation: Anticancer Activity of Cinnamic Acid Derivatives

| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Caffeic Acid | HepG2 | Liver | 627.45 (48h) | [3] |

| Ferulic Acid | A549 | Lung | >200 | [3] |

| Compound 36f | HepG2 | Liver | 0.74 | [6] |

| Compound 59e | A549 | Lung | 0.04 | [6] |

| Compound 59g | HeLa | Cervical | 0.033 | [6] |

| Compound 5 | A549 | Lung | 10.36 | [13] |

| Various esters/amides | HeLa, K562, Fem-x, MCF-7 | Cervical, Leukemia, Melanoma, Breast | 42 - 166 | [11] |

III. Combating Microbial Threats: Screening for Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Cinnamic acid and its derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[14][15] Their mechanisms of action are multifaceted, including the inhibition of essential enzymes and the disruption of cell membrane integrity.[1]

A. The Initial Foray: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and cost-effective technique for the preliminary screening of antimicrobial activity.[16] Its simplicity and ability to test multiple compounds simultaneously make it an ideal choice for the initial assessment of a library of cinnamic acid derivatives. The principle is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Assay

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate.[17]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[18]

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the cinnamic acid derivative solution (at a known concentration) into each well.[17]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.

B. Quantitative Assessment: Broth Microdilution for MIC Determination

While the agar well diffusion assay provides a qualitative assessment of antimicrobial activity, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[19] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative data is essential for comparing the potency of different derivatives and for guiding SAR studies. The broth microdilution method is generally preferred over agar dilution for screening natural products as it tends to produce more consistent results.[19]

Data Presentation: Antimicrobial Activity of Cinnamic Acid Derivatives

| Derivative | Microorganism | MIC (µM) | Reference |

| Methyl 2-{(E)-2-[4-(formyloxy)phenyl]ethenyl}-4-methyl-3-oxopentanoate | Mycobacterium marinum | 64.39 | [9] |

| 4-amino-cinnamic acid | Bacillus subtilis, Escherichia coli | - | [9] |

| 2,3-dibromo phenylpropanoic acid | Aspergillus niger | 0.89 | [9] |

| 2,3-dibromo phenylpropanoic acid | Candida albicans | 0.79 | [9] |

| Cinnamic acid | Aspergillus niger, Candida albicans | 2.04 | [9] |

| Caffeic acid | Mycobacterium tuberculosis, Klebsiella pneumoniae | 64-512 µg/mL | [20] |

| p-coumaric acid | - | > caffeic acid & ferulic acid | [20] |

IV. Quenching the Fires of Oxidative Stress: Antioxidant Activity Screening

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of chronic diseases. Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants capable of scavenging free radicals.[21] Their antioxidant activity is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.[22]

A. The Foundational Screen: The DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method for screening the antioxidant activity of natural products. The principle is based on the reduction of the stable DPPH free radical, which has a deep purple color, by an antioxidant to its non-radical form, which is yellow. The degree of discoloration is proportional to the radical scavenging activity of the test compound.

Experimental Protocol: DPPH Radical Scavenging Assay

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[14]

-

Sample Preparation: Prepare various concentrations of the cinnamic acid derivatives in a suitable solvent.

-

Reaction Mixture: Add a specific volume of the sample to the DPPH solution and mix thoroughly.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

B. A Complementary Perspective: The ABTS Assay

While the DPPH assay is a valuable screening tool, it has limitations, particularly its applicability to hydrophobic systems. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay offers a complementary approach. The ABTS radical cation is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[21] For a comprehensive antioxidant profile, it is often recommended to use both the DPPH and ABTS assays in parallel.

C. Unveiling the Antioxidant Mechanism

The antioxidant activity of cinnamic acid derivatives can proceed through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). The dominant mechanism is influenced by the molecular structure of the derivative and the reaction medium.[22] The presence of electron-donating groups on the phenyl ring enhances the antioxidant activity by stabilizing the resulting phenoxyl radical.

Caption: Primary mechanisms of antioxidant action for cinnamic acid derivatives.

V. The Crucial Role of Structure-Activity Relationship (SAR) Studies

SAR studies are paramount in drug discovery as they provide insights into how the chemical structure of a molecule influences its biological activity. For cinnamic acid derivatives, SAR studies have revealed key structural features that govern their anticancer, antimicrobial, and antioxidant properties.

-

Anticancer Activity: The presence of electron-withdrawing groups on the aromatic ring of cinnamic acid esters and amides has been shown to enhance cytotoxicity against malignant cell lines.[11]

-

Antimicrobial Activity: The antibacterial activity of cinnamic acid derivatives is influenced by substitutions on the phenyl group, with amino and chloro substitutions being more effective than nitro groups.[9] Esterification and the introduction of halogens on the double bond can also significantly increase antimicrobial potency.[9]

-

Antioxidant Activity: The antioxidant capacity of cinnamic acid derivatives is strongly correlated with the number and position of hydroxyl and methoxy groups on the phenyl ring. The propenoic acid side chain also plays a crucial role in stabilizing the phenoxyl radical through resonance.

VI. The Confluence of In Vitro and In Silico: A Modern Approach

While in vitro assays are the cornerstone of biological activity screening, in silico methods, such as molecular docking, can provide valuable insights into the potential mechanisms of action and guide the design of more potent derivatives. Molecular docking studies can predict the binding affinity and orientation of a cinnamic acid derivative within the active site of a target enzyme, such as protein kinases in cancer cells or bacterial enzymes. This integrated approach of in vitro screening and in silico modeling can significantly accelerate the drug discovery process.

Conclusion: Charting the Course for Future Therapeutics

The cinnamic acid scaffold represents a rich and largely untapped resource for the development of novel therapeutics. The systematic and scientifically rigorous screening approach outlined in this guide provides a roadmap for researchers to unlock the full potential of these versatile compounds. By integrating high-throughput screening, detailed mechanistic studies, and a deep understanding of structure-activity relationships, the scientific community can continue to harness the power of cinnamic acid derivatives in the fight against cancer, infectious diseases, and the debilitating effects of oxidative stress. The journey from a novel derivative to a life-saving drug is arduous, but with the right tools and a strategic approach, it is a journey filled with immense promise.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

AIP Publishing. (n.d.). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. Retrieved from [Link]

-

ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]

-

MDPI. (n.d.). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Retrieved from [Link]

-

ACS Publications. (n.d.). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Details of the antioxidant mechanism of hydroxycinnamic acids. Retrieved from [Link]

-

PubMed. (n.d.). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Retrieved from [Link]

-

MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Details of the Antioxidant Mechanism of Hydroxycinnamic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron-Transfer Reaction of Cinnamic Acids and Their Methyl Esters with the DPPH. Radical in Alcoholic Solutions | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Retrieved from [Link]

-

iris univpm. (2022, February 15). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

-

MedChemComm (RSC Publishing). (n.d.). Exploring cinnamic acid scaffold: development of promising neuroprotective lipophilic antioxidants. Retrieved from [Link]

-

Juniper Publishers. (2021, October 1). Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Retrieved from [Link]

-

SciELO. (n.d.). Screening methods to determine antibacterial activity of natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between broth microdilution and agar disk diffusion methods for antimicrobial susceptibility testing of bovine mastitis pathogens | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Retrieved from [Link]

-

PubMed. (n.d.). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Retrieved from [Link]

-

Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Retrieved from [Link]

-

MDPI. (n.d.). Multiple Strategies Confirm the Anti Hepatocellular Carcinoma Effect of Cinnamic Acid Based on the PI3k-AKT Pathway. Retrieved from [Link]

-

International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

-

AIP Publishing. (n.d.). Bioactivity of Cinnamic Acid Derivatives as Potential Antibacterial Agents Based on In Silico Studies Approach. Retrieved from [Link]

-

J-Stage. (n.d.). Structure and Antibacterial Activity of Cinnamic Acid Related Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and Antibacterial Activity of Cinnamic Acid Related Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Retrieved from [Link]

-

Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

YouTube. (2020, November 1). Agar well diffusion assay. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. mdpi.com [mdpi.com]

- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Structure and Antibacterial Activity of Cinnamic Acid Related Compounds [jstage.jst.go.jp]

- 10. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Details of the antioxidant mechanism of hydroxycinnamic acids. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Unraveling the Mechanism: A Technical Guide to Substituted Acrylic Acid Compounds in Drug Discovery

Abstract

The substituted acrylic acid motif, particularly the acrylamide functional group, has become a cornerstone in modern medicinal chemistry, driving the development of highly potent and selective targeted covalent inhibitors (TCIs). This guide provides an in-depth exploration of the fundamental mechanism of action governing these compounds: the Michael addition reaction. We will dissect the chemical principles of reactivity, the critical role of target selection, and the structure-activity relationships that enable therapeutic efficacy. Through detailed case studies of pioneering drugs like Ibrutinib and Osimertinib, this paper illustrates the translation of chemical theory into clinical success. Furthermore, we furnish detailed, field-proven experimental protocols for the validation of covalent modification, empowering researchers to rigorously characterize these complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of therapeutic agents.

The Chemistry of Reactivity: Michael Addition as a Core Mechanism

The therapeutic efficacy of most substituted acrylic acid compounds hinges on a classic organic reaction: the Michael addition (or 1,4-conjugate addition). The defining feature of this scaffold is the α,β-unsaturated carbonyl system, which renders the β-carbon electrophilic and susceptible to attack by nucleophiles.[1]

In a biological context, the primary nucleophiles are the side chains of specific amino acid residues within a target protein. The most frequent target is the thiol group of cysteine , owing to its high nucleophilicity at physiological pH.[1][2] The reaction proceeds as the deprotonated cysteine (thiolate) attacks the electrophilic β-carbon of the acrylamide, leading to the formation of a stable, irreversible thioether bond. This covalent adduct permanently modifies the protein, altering its structure and inactivating its function.[1][3]

The general mechanism involves an initial, reversible binding step where the inhibitor settles into the protein's binding pocket through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).[3] This crucial first step ensures proximity and optimal orientation for the subsequent irreversible covalent reaction.[3]

Sources

Exploring the Therapeutic Potential of 3-(2,5-Dichlorophenyl)acrylic Acid: A Research and Development Guide

Abstract